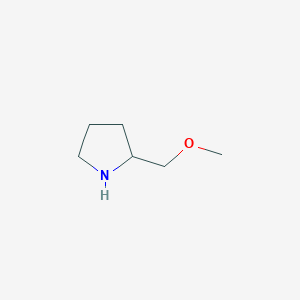
(3R)-3-amino-1-methylazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-1-methylazepan-2-one, also known as (3R)-AMAM, is an organic compound with a molecular formula of C7H14N2O and a molecular weight of 142.2 g/mol. It is a chiral compound, with the (3R) enantiomer being the most abundant form in nature. (3R)-AMAM is a white, crystalline solid with a melting point of 70-72°C. It is soluble in water, ethanol, and methanol, and is an important intermediate in the synthesis of various pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
(3R)-AMAM has a wide range of applications in scientific research, including the synthesis of pharmaceuticals, the synthesis of other organic compounds, and the study of the mechanism of action of drugs. It is also used as an intermediate in the synthesis of various compounds, such as the anti-inflammatory agent ibuprofen. In addition, it is used in the synthesis of the anticonvulsant drug phenytoin.
Mecanismo De Acción
The mechanism of action of (3R)-AMAM is not yet fully understood. However, it is believed to act as a proton donor, donating protons to the substrate molecules in order to facilitate their reaction. It is also believed to act as an acid-base catalyst, facilitating the reaction of the substrate molecules by increasing their reactivity.
Biochemical and Physiological Effects
(3R)-AMAM has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to have anti-cancer properties. It has also been shown to have anti-fungal and anti-viral properties, as well as to increase the absorption of other drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (3R)-AMAM in laboratory experiments is its high reactivity, which allows it to be used in a wide range of reactions. Its high solubility in water, ethanol, and methanol also makes it easy to use in a variety of solvents. However, its low melting point can make it difficult to store and handle in the laboratory.
Direcciones Futuras
In the future, (3R)-AMAM could be used in the synthesis of a variety of other pharmaceuticals and organic compounds. It could also be used to study the mechanism of action of other drugs and to develop new drugs with improved efficacy. Additionally, further research could be conducted to explore its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Finally, further research could be conducted to explore the potential of (3R)-AMAM as a prodrug or prohormone, which could be used to deliver active drugs directly to target tissues.
Métodos De Síntesis
(3R)-AMAM can be synthesized through a variety of methods, including the reaction of (3R)-3-amino-1-methylazepane with aqueous formaldehyde, the reaction of (3R)-3-amino-1-methylazepane with dimethyl sulfate, and the reaction of (3R)-3-amino-1-methylazepane with trimethylsilyl chloride. The most common method is the reaction of (3R)-3-amino-1-methylazepane with aqueous formaldehyde, which yields the desired product in high yields.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-amino-1-methylazepan-2-one involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methyl-1,5-pentanediamine", "acetyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium cyanoborohydride", "acetic anhydride", "ethanol" ], "Reaction": [ "Step 1: Protection of the amine group in 3-methyl-1,5-pentanediamine with acetyl chloride to form N-acetyl-3-methyl-1,5-pentanediamine.", "Step 2: Deprotection of the amine group in N-acetyl-3-methyl-1,5-pentanediamine with sodium hydroxide to form 3-methyl-1,5-pentanediamine.", "Step 3: Conversion of 3-methyl-1,5-pentanediamine to the corresponding imine with acetic anhydride.", "Step 4: Reduction of the imine with sodium cyanoborohydride to form (3R)-3-amino-1-methylazepan-2-one.", "Step 5: Purification of the product by recrystallization from ethanol." ] } | |
Número CAS |
1375245-25-2 |
Nombre del producto |
(3R)-3-amino-1-methylazepan-2-one |
Fórmula molecular |
C7H14N2O |
Peso molecular |
142.2 |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



